molecular formula C13H11ClN2O B13012051 3-Pyridinecarboxamide, 4-chloro-N-(phenylmethyl)- CAS No. 62458-82-6

3-Pyridinecarboxamide, 4-chloro-N-(phenylmethyl)-

Cat. No.: B13012051
CAS No.: 62458-82-6
M. Wt: 246.69 g/mol
InChI Key: SBZSSAZNHNRFJS-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloronicotinamide is a chemical compound with the molecular formula C13H11ClN2O It is a derivative of nicotinamide, where a benzyl group is attached to the nitrogen atom and a chlorine atom is substituted at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-chloronicotinamide typically involves the reaction of 4-chloronicotinic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production methods for N-Benzyl-4-chloronicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-4-chloronicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

N-Benzyl-4-chloronicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-4-chloronicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

    N-Benzyl-2-chloronicotinamide: Similar structure but with the chlorine atom at the 2-position.

    N-Benzyl-3-chloronicotinamide: Similar structure but with the chlorine atom at the 3-position.

    N-Benzyl-4-bromonicotinamide: Similar structure but with a bromine atom instead of chlorine at the 4-position.

Uniqueness: N-Benzyl-4-chloronicotinamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom and the presence of the benzyl group can affect the compound’s interaction with molecular targets, making it distinct from its analogs.

Properties

CAS No.

62458-82-6

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

N-benzyl-4-chloropyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN2O/c14-12-6-7-15-9-11(12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)

InChI Key

SBZSSAZNHNRFJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CN=C2)Cl

Origin of Product

United States

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